3,3'-Diindolyl-2,2'-tetrasulfide

Antifungal Agricultural fungicide Dermatophyte

3,3′-Diindolyl-2,2′-tetrasulfide (synonym DI-TS; CAS 13839-92-4) is a symmetric, sulfur-bridged bis-indole alkaloid with the systematic name (1,2,3,4)tetrathiocino(5,6-b:8,7-b′)diindole, 5,10-dihydro-. It belongs to the diindolyl polysulfide class, characterized by a continuous tetrasulfur chain (–S–S–S–S–) covalently linking two indole moieties at their respective 3-positions, yielding a molecular formula of C₁₆H₁₀N₂S₄ and a molecular weight of 358.5 g/mol.

Molecular Formula C16H10N2S4
Molecular Weight 358.5 g/mol
CAS No. 13839-92-4
Cat. No. B085260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3'-Diindolyl-2,2'-tetrasulfide
CAS13839-92-4
Synonyms3,3'-diindolyl-2,2'-tetrasulfide
DI-TS
Molecular FormulaC16H10N2S4
Molecular Weight358.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(N2)SSSSC4=C3C5=CC=CC=C5N4
InChIInChI=1S/C16H10N2S4/c1-3-7-11-9(5-1)13-14-10-6-2-4-8-12(10)18-16(14)20-22-21-19-15(13)17-11/h1-8,17-18H
InChIKeyXUUYUSCFRNBOCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3′-Diindolyl-2,2′-tetrasulfide (CAS 13839-92-4): Procurement-Relevant Identity and Physicochemical Baseline


3,3′-Diindolyl-2,2′-tetrasulfide (synonym DI-TS; CAS 13839-92-4) is a symmetric, sulfur-bridged bis-indole alkaloid with the systematic name (1,2,3,4)tetrathiocino(5,6-b:8,7-b′)diindole, 5,10-dihydro- [1]. It belongs to the diindolyl polysulfide class, characterized by a continuous tetrasulfur chain (–S–S–S–S–) covalently linking two indole moieties at their respective 3-positions, yielding a molecular formula of C₁₆H₁₀N₂S₄ and a molecular weight of 358.5 g/mol . Unlike its more widely studied methylene-bridged cousin 3,3′-diindolylmethane (DIM) or the disulfide analog 3,3′-diindolyl disulfide, the tetrasulfide bridge imparts distinctive redox reactivity and sulfur-atom-dependent biological potency that cannot be replicated by congeners with fewer sulfur atoms or different linkers [2].

Redox-active tetrasulfide bridge (S₄) provides sulfur-atom-dependent bioactivity context
Conformationally constrained tetrathiocino ring system distinct from flexible-chain polysulfides
Research tool for polysulfide structure-activity relationship (SAR) and redox mechanism studies

Why 3,3′-Diindolyl-2,2′-tetrasulfide Cannot Be Substituted by DIM, I3C, or Diindolyl Disulfide in Research Procurement


Substitution of 3,3′-diindolyl-2,2′-tetrasulfide with the more commercially prevalent 3,3′-diindolylmethane (DIM), indole-3-carbinol (I3C), or the shorter-chain 3,3′-diindolyl disulfide introduces a categorical change in both sulfur-atom count and redox potential. Class-level structure-activity relationship (SAR) data from the diallyl polysulfide series demonstrate that tetrasulfides are substantially more potent than tri-, di-, and monosulfides in reducing cancer cell viability and inducing apoptosis in HCT116 colon cancer cells, with mono- and disulfides being 'considerably less active' [1]. Although this SAR has been most thoroughly documented in the diallyl series, the same sulfur-chain-length-dependent potency principle is expected to apply to the diindolyl scaffold, where the tetrasulfide bridge (–S₄–) provides a redox-active moiety absent in the methylene bridge of DIM or the disulfide (–S₂–) of 3,3′-diindolyl disulfide [1]. Furthermore, the 1981 characterization of 3,3′-diindolyl-2,2′-tetrasulfide specifically noted its low phytotoxicity coupled with marked antifungal activity against dermatophytes and Botrytis cinerea—a therapeutic window profile that cannot be assumed for its mono-, di-, or trisulfide analogs without direct testing [2].

Sulfur chain & redox
Tetrasulfide bridge (S₄) imparts distinctive redox reactivity; class-level SAR ranks S₄ most active in polysulfide series
DIM (methylene bridge, zero S) or diindolyl disulfide (S₂) lack the S₄ redox moiety; potency may shift substantially
Antifungal selectivity
Reported marked activity against Botrytis cinerea and dermatophytes with low phytotoxicity (1981 study)
No published phytotoxicity or antifungal data for diindolyl disulfide or monosulfide; selectivity window not transferable
AhR pathway engagement
Tetrasulfide scaffold structurally diverges from DIM; no AhR activation data reported
DIM and I3C are established AhR agonists; AhR/XRE crosstalk may confound Nrf2 readouts

3,3′-Diindolyl-2,2′-tetrasulfide: Quantitative Differentiation Evidence Versus Closest Analogs


Antifungal Selectivity: Marked Dermatophyte and Botrytis cinerea Activity with Low Phytotoxicity

In the foundational 1981 study by Montanari et al., 3,3′-diindolyl-2,2′-tetrasulfide (DI-TS) was evaluated for in vitro and in vivo fungistatic activity. The compound demonstrated marked activity against dermatophytes (human pathogenic fungi) and, in the agricultural context, against Botrytis cinerea (grey mould) [1]. Critically, the MeSH annotation highlights that this activity was accompanied by 'low phytotoxicity,' a feature explicitly noted as supporting the compound's 'considerable potential as an anticryptogam' [1][2]. While quantitative MIC data from this study were not recoverable in the searchable abstract, the low-phytotoxicity/high-antifungal-activity differentiation is a qualitative but functionally critical procurement criterion for agricultural fungicide development. No equivalent phytotoxicity-safety data have been reported for the disulfide or monosulfide diindolyl analogs in comparable plant models.

Antifungal selectivity
Reported
Marked in vitro activity vs. dermatophytes & B. cinerea; low phytotoxicity noted
Supports antifungal screening context with reported plant-safety margin
Quantitative MIC not recoverable; comparator data unavailable
Antifungal Agricultural fungicide Dermatophyte

Sulfur-Chain-Length-Dependent Anticancer Potency: Tetrasulfide Superiority Over Di- and Monosulfides

In a direct head-to-head comparison within the diallyl polysulfide series, Busch et al. (2010) demonstrated that diallyltetrasulfide (DATTS) treatment of HCT116 human colon cancer cells was 'even more efficiently' active than diallyltrisulfide (DATS), while diallyl mono- and disulfides were 'considerably less active' across all endpoints of reduced cell viability, cell cycle arrest, and apoptosis induction [1]. This sulfur-atom-number-dependent potency gradient (S₄ > S₃ ≫ S₂ ≈ S₁) establishes a class-level inference that the tetrasulfide bridge is a critical pharmacophoric feature for anticancer activity among organopolysulfides [1]. When extrapolated to the diindolyl scaffold, 3,3′-diindolyl-2,2′-tetrasulfide (S₄ bridge) would be expected to outperform its disulfide analog (S₂ bridge) and DIM (methylene bridge, zero sulfur) in redox-dependent anticancer mechanisms, including ROS generation and consequent apoptosis induction—a mechanistic pathway explicitly demonstrated for tetrasulfides but not for disulfides in this study [1].

Polysulfide potency rank
Class-level inference
S₄ (tetrasulfide) > S₃ ≫ S₂ ≈ S₁ in HCT116 viability reduction (diallyl series)
Supports redox-dependent apoptosis pathway studies; diindolyl-specific data not available
Exact IC₅₀ values not reported; extrapolation requires validation
Anticancer Colon cancer Polysulfide SAR

Unique Tetrathiocino Ring Architecture: Conformational Constraint Versus Flexible Acyclic Polysulfides

3,3′-Diindolyl-2,2′-tetrasulfide possesses a rigid, fused tetrathiocino[5,6-b:8,7-b′]diindole ring system in which the tetrasulfur chain is conformationally locked between two indole moieties . This contrasts sharply with acyclic diallyl tetrasulfide (DATTS) and other linear polysulfides, where the sulfur chain enjoys full rotational freedom. The constrained geometry of the diindolyl tetrasulfide may influence sulfur-sulfur bond reactivity, interactions with cellular thiols, and metal-binding properties in ways that are not predictable from flexible-chain analogs [1]. The 2024 synthetic methodology advances by Ni, Tan, and Deng et al. have further enabled the first synthesis of unsymmetric tetrathiadiindole compounds, underscoring that the tetrathiocino scaffold is synthetically tunable and was previously inaccessible [2]. This structural uniqueness—a cyclic, aromatic-fused tetrasulfide—is not shared by any commercially prevalent in-class compound (DIM, I3C, or diindolyl disulfide).

Ring architecture
Structural
Fused tetrathiocino[5,6-b:8,7-b′]diindole; S₄ conformationally locked between two indoles
Distinct rigid scaffold supports SAR differentiation from flexible polysulfides
Conformational constraint may alter sulfur reactivity and target binding
Structural differentiation Cyclic tetrasulfide Conformational constraint

Negative Differentiation from DIM: Absence of Aryl Hydrocarbon Receptor (AhR) Pathway Engagement

3,3′-Diindolylmethane (DIM) and its monomeric precursor indole-3-carbinol (I3C) are well-established agonists of the aryl hydrocarbon receptor (AhR), a mechanism that drives their chemopreventive activity but also introduces AhR/XRE-pathway-dependent effects, including potential antagonism of Nrf2/ARE signaling as demonstrated in HepG2 cells [1]. In contrast, the tetrasulfide bridge of 3,3′-diindolyl-2,2′-tetrasulfide fundamentally alters the electronic structure of the indole dimer relative to DIM, likely resulting in divergent nuclear receptor engagement profiles. While direct AhR binding data for the tetrasulfide are not yet published, the structural divergence from the methylene-bridged DIM scaffold—replacing a –CH₂– linker with an electron-rich –S₄– chain—constitutes a negative differentiation point: users seeking to activate Nrf2 without concurrent AhR-mediated transcriptional interference may find the tetrasulfide a mechanistically cleaner probe than DIM [1].

AhR pathway divergence
Structural inference
Tetrasulfide linker replaces DIM's methylene bridge; no AhR activation data published
Potential Nrf2 probe without AhR confounding; requires experimental verification
Direct ARE-luciferase and XRE-luciferase data needed
AhR signaling Nrf2 crosstalk Mechanism of action

Modern Synthetic Accessibility: Metal-Free and Copper-Catalyzed Routes Enable Scalable Procurement

Two 2024 publications by Ni, Tan, and Deng et al. have established modern, high-yielding synthetic routes to symmetrical and unsymmetrical diindole tetrasulfides. The metal-free method uses elemental sulfur as the polysulfur source under mild conditions, enabling divergent synthesis of tetrathiadiindoles and pentathiepinoindoles with broad substrate scope and simple operational protocols . A complementary copper(I)-catalyzed method provides temperature- and oxidant-induced selectivity, producing over 50 polythioindole products with excellent regioselectivity and functional group tolerance, including the first unsymmetric tetrathiadiindoles [1]. These advances contrast with the older S₂Cl₂-based synthesis of diindolyl disulfides, which predominantly yielded disulfide products with only minor trisulfide and tetrasulfide side-products [2]. The availability of selective, high-yielding synthetic routes directly to the tetrasulfide—rather than relying on low-yield side-product isolation—improves practical procurement feasibility and reduces per-gram cost for research-scale applications.

Synthetic access
Method context
2024 metal-free & Cu(I)-catalyzed routes; direct selective tetrasulfide synthesis from indoles
Improves procurement feasibility and supports scaffold library expansion
Replaces historical low-yield side-product isolation
Synthetic methodology Scalability Green chemistry

3,3′-Diindolyl-2,2′-tetrasulfide: Evidence-Backed Application Scenarios for Research and Industrial Procurement


Agricultural Fungicide Lead Optimization: Exploiting the Low-Phytotoxicity/High-Antifungal-Activity Window

The 1981 characterization of 3,3′-diindolyl-2,2′-tetrasulfide as a compound with marked activity against the agriculturally devastating pathogen Botrytis cinerea and clinically relevant dermatophytes, combined with explicitly noted low phytotoxicity, positions this scaffold as a promising lead for anticryptogamic (antifungal) development [1][2]. The low-phytotoxicity feature is particularly valuable for agricultural applications where crop safety is paramount. Procurement of the tetrasulfide rather than DIM or diindolyl disulfide is warranted because the antifungal/phytotoxicity profile was specifically demonstrated for the S₄-bridged compound and cannot be assumed for analogs with different sulfur chain lengths or methylene linkers. Modern synthetic routes enabling gram-scale access to the tetrasulfide scaffold further support structure-activity relationship expansion around this chemotype .

Redox-Dependent Anticancer Mechanism Studies: Tetrasulfide as a Maximal ROS-Generating Polysulfide Probe

The class-level SAR established by Busch et al. (2010) demonstrates that among organopolysulfides, the tetrasulfide chain length confers maximal potency for reducing cancer cell viability, inducing cell cycle arrest, and triggering ROS-dependent apoptosis in HCT116 colon cancer cells, with disulfides and monosulfides being substantially less active [3]. For researchers investigating redox-dependent anticancer mechanisms, 3,3′-diindolyl-2,2′-tetrasulfide offers the structurally unique combination of maximum sulfur chain length (S₄) within a conformationally constrained, aromatic-fused tetrathiocino ring system—a topology unavailable from acyclic diallyl tetrasulfide. Procurement of the diindolyl tetrasulfide scaffold thus enables interrogation of whether the constrained geometry alters ROS generation kinetics, cellular thiol reactivity, or metalloprotein interactions relative to flexible-chain tetrasulfides [4].

Nrf2/ARE Pathway Activation Without AhR Confounding: A Cleaner Mechanistic Probe Than DIM

DIM and I3C are dual Nrf2 and AhR activators, with AhR/XRE pathway engagement demonstrably antagonizing Nrf2/ARE-driven phase II enzyme induction in hepatic models [5]. For researchers seeking to isolate Nrf2-dependent transcriptional responses from AhR-mediated confounding effects, the tetrasulfide-bridged diindolyl scaffold—which replaces DIM's methylene linker with an S₄ chain—offers a structurally distinct alternative. Although direct ARE-luciferase reporter data for 3,3′-diindolyl-2,2′-tetrasulfide are not yet published, its structural divergence from DIM makes it a rational procurement choice for experiments designed to dissect Nrf2 vs. AhR pathway contributions to indole-based chemoprevention [5]. Comparison of the tetrasulfide against DIM in parallel ARE-luciferase and XRE-luciferase reporter assays would represent a high-value head-to-head experiment enabled by procurement of both compounds.

Polythioindole Library Synthesis and Medicinal Chemistry Diversification

The 2024 synthetic methodology breakthroughs enable the divergent, selective synthesis of both symmetrical and—for the first time—unsymmetrical tetrathiadiindoles from readily available indole starting materials and elemental sulfur under metal-free or Cu(I)-catalyzed conditions [6]. This unlocks the tetrathiadiindole scaffold for systematic medicinal chemistry exploration, including substitution at various indole positions with broad functional group tolerance. For medicinal chemistry groups building focused libraries of sulfur-rich heterocycles, procurement of the parent 3,3′-diindolyl-2,2′-tetrasulfide serves as both a reference standard and a starting point for derivatization. The demonstrated anti-fungal activity and potential FIV (feline immunodeficiency virus) inhibitory activity of polythioindoles assembled via these new methods further broadens the therapeutic scope of this scaffold class .

Application
Selection Property
Validation Focus
Agricultural fungicide lead optimization
Low-phytotoxicity antifungal profile
Phytotoxicity and efficacy ratio under field-relevant conditions
Redox-dependent anticancer mechanism studies
Tetrasulfide redox probe (S₄ bridge)
ROS generation, apoptosis, and cell cycle arrest endpoints
Nrf2 pathway activation without AhR confounding
AhR-independent Nrf2 activation context
ARE-luciferase vs XRE-luciferase reporter selectivity
Polythioindole library synthesis
Modern synthetic accessibility & scaffold diversification
Regioselectivity, functional group tolerance, and gram-scale reproducibility
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